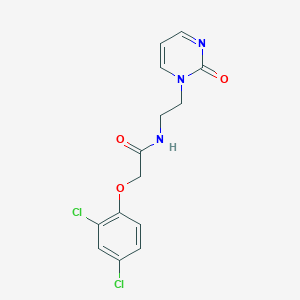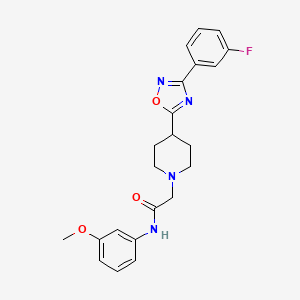
(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methyl group (CH3) attached, and a pyridinyl group (a ring of 5 carbon atoms and 1 nitrogen atom) with a methyl group attached. These are connected by a methanone group (a carbon atom double-bonded to an oxygen atom), and the whole molecule is a hydrochloride, meaning it is paired with a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and pyridinyl rings would likely be planar (flat), with the atoms arranged in a hexagonal pattern. The methanone group would likely be in a trigonal planar configuration, with the carbon atom at the center .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The phenyl and pyridinyl rings might undergo electrophilic substitution reactions, while the methanone group might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of related compounds like (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone has been achieved, suggesting the potential for synthesizing the requested compound in a similar manner (Chaudhari, 2012).
Crystal and Molecular Structure Analysis
- Compounds with similar molecular structures, like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, have been synthesized and characterized, providing insights into the crystal and molecular structure of such compounds (Lakshminarayana et al., 2009).
Nonlinear Optical Applications
- A derivative, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, has been studied for its nonlinear optical properties, indicating potential applications in opto-electronics for similar compounds (Revathi et al., 2018).
Isomorphous Structures in Analogs
- Research on isomorphous structures of similar compounds, like methyl- and chloro-substituted small heterocyclic analogues, provides insights into the structural characteristics and potential applications of these compounds in various fields (Swamy et al., 2013).
Synthesis for Medical Imaging
- Compounds like [11C]HG-10-102-01, which share a similar structure, have been synthesized for potential use in PET imaging for Parkinson's disease, suggesting a direction for medical imaging applications (Wang et al., 2017).
Antibacterial Activity
- Similar compounds have been evaluated for their antimicrobial activity, indicating a possible application in antibacterial research (Reddy & Reddy, 2016).
Corrosion Inhibition
- Pyrazole derivatives, related in structure, have been studied for their effectiveness as corrosion inhibitors, suggesting potential industrial applications for similar compounds (Yadav et al., 2015).
Anticancer Evaluation
- Derivatives of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone have been synthesized for anticancer evaluation, pointing towards possible applications in cancer research (Gouhar & Raafat, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-6-7-15-11(2)9-13;/h3-9H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGHFOXCVPHXEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
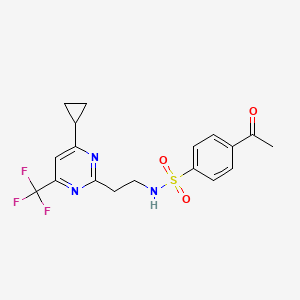
![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)
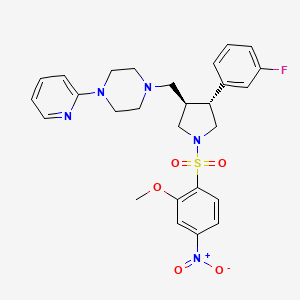


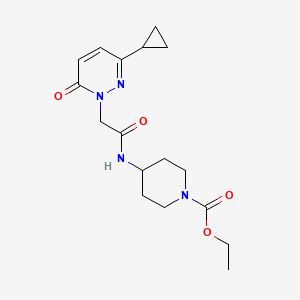

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)
![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)
